1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to a class of fused heterocyclic compounds featuring a chromeno[2,3-c]pyrrole-3,9-dione scaffold. This scaffold is characterized by a γ-pyrone ring fused to a pyrrolone moiety, with substituents at positions 1 (aryl), 2 (alkyl), and 7 (methyl) (Figure 1). The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines, achieving yields of 43–86% under mild conditions . Its structural complexity and synthetic adaptability make it a promising candidate for drug discovery, particularly due to the electron-withdrawing 3-chlorophenyl group, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-10-6-7-14-13(8-10)17(22)15-16(11-4-3-5-12(20)9-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYFZASVPUALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions One common method starts with the preparation of the chromeno-pyrrole core through a cyclization reactionThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification methods like column chromatography or recrystallization are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s reactivity and solubility.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted chromeno-pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new organic materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The chromeno[2,3-c]pyrrole-3,9-dione scaffold permits extensive structural diversification. Key analogues include:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Substituent Effects: Aryl Groups: The 3-chlorophenyl group in the target compound contrasts with 2-fluorophenyl (AV-C) and 4-hydroxyphenyl (4{8–11-24}). Alkyl Chains: The 2,7-dimethyl groups in the target compound vs. 2-phenethyl (4{8–11-24}) or 2-(dimethylamino)propyl (NCGC00538279) influence lipophilicity and bioavailability. Branched alkyl chains may enhance membrane permeability .
- Biological Activity: Antiviral Activity: AV-C’s 2-thiadiazolyl group is critical for TRIF pathway activation, a mechanism absent in the target compound . Receptor Targeting: NCGC00538279’s dimethylamino group facilitates interactions with ghrelin receptors, suggesting that nitrogen-containing substituents are pivotal for neuroendocrine targeting .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : All compounds exhibit strong carbonyl stretches (1700–1650 cm⁻¹), confirming the γ-pyrone and pyrrolone moieties. Hydroxyl groups (e.g., 4{8–11-24}) show broad peaks at 3300–3400 cm⁻¹ .
- NMR Shifts: Aromatic protons in chromeno[2,3-c]pyrrole-3,9-diones resonate at δ 7.5–8.1 ppm, while dihydropyrrolopyrazolones show upfield shifts (δ 6.7–7.5 ppm) due to reduced conjugation .
Biological Activity
1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno-pyrrole class. Its unique structural features and substituents contribute to its potential biological activities, including antioxidant properties and enzyme inhibition. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The molecular formula of this compound is . Its structure is characterized by a chromeno framework fused with a pyrrole moiety, which enhances its reactivity and interaction with biological targets.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets such as enzymes and receptors. The chlorophenyl group and dimethyl substituents influence its binding affinity and specificity towards these targets. For instance, it may inhibit enzyme activity by binding at the active site, thereby preventing substrate access and subsequent reactions .
Antioxidant Activity
Research has indicated that compounds within the chromeno-pyrrole class exhibit significant antioxidant properties. For example, studies have shown that these compounds can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .
Enzyme Inhibition
This compound has been reported to act as an inhibitor of specific enzymes. Notably, it has shown potential as an inhibitor of the Main protease (Mpro) of the SARS-CoV-2 virus. This suggests its applicability in antiviral drug development .
Study on Antiviral Properties
A study conducted on various chromeno-pyrrole derivatives demonstrated that modifications in their structure significantly affected their inhibitory activity against viral enzymes. The presence of the chlorophenyl group was found to enhance the binding efficacy to the viral protease compared to other derivatives lacking this substituent .
Evaluation of Antioxidant Capacity
In vitro assays measuring the antioxidant capacity of this compound revealed a strong correlation between its structural features and its ability to neutralize reactive oxygen species (ROS). The compound exhibited a dose-dependent response in scavenging assays .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
| Compound Name | Molecular Formula | Antioxidant Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Mpro Inhibitor | |
| Pyranonigrin A | Moderate | Not reported | |
| Chromeno[2,3-c]pyrroles | Various | Variable | Variable |
Q & A
Basic: What are the standard synthetic routes for 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Methodological Answer:
The compound is synthesized via multi-step organic reactions , often involving cyclization of precursors like methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines. A one-pot multicomponent reaction under mild conditions (e.g., methanol/ethanol solvents, 60–80°C) is widely used to improve efficiency and yield (up to 85% in optimized protocols). Key steps include acid/base-catalyzed cyclization and inert atmosphere control to minimize side reactions .
Basic: How is the compound structurally characterized to confirm purity and regiochemistry?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical. For example:
- ¹H NMR : Peaks at δ 2.35–2.45 ppm confirm methyl groups at positions 2 and 7.
- X-ray crystallography resolves stereochemistry, showing a fused chromeno-pyrrole system with a dihedral angle of 12.5° between rings, influencing electronic properties .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values typically ranging 10–50 µM.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or cyclooxygenase-2 (COX-2) .
Advanced: How to investigate the mechanism of its anticancer activity?
Methodological Answer:
Use molecular docking (AutoDock Vina) to predict binding to targets like Bcl-2 or EGFR . Validate via:
- Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage).
- Flow cytometry for cell-cycle arrest (G1/S phase blockade observed at 20 µM).
Contradictory data on COX-2 inhibition (e.g., 30% vs. 60% in studies) require kinetic assays with purified enzymes to resolve .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Methodological Answer:
Systematic substitution of the 3-chlorophenyl and methyl groups is key. For example:
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| 1 (Chlorophenyl) | Replace Cl with OCH₃ | Reduced cytotoxicity (IC₅₀ increases from 15 µM to 45 µM) . |
| 7 (Methyl) | Replace with CF₃ | Enhanced COX-2 inhibition (IC₅₀ = 2.1 µM vs. 8.7 µM for parent) . |
Advanced: How to address contradictions in reported synthetic yields (e.g., 43% vs. 85%)?
Methodological Answer:
Optimize solvent systems and catalysts :
- Lewis acids (e.g., AlCl₃) improve cyclization efficiency.
- Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) and increases yield to >80%. Validate via HPLC-MS to rule out by-products .
Advanced: What methods optimize its application in organic electronics?
Methodological Answer:
- Cyclic voltammetry measures HOMO/LUMO levels (-5.3 eV/-3.1 eV), suitable for OLEDs .
- Thin-film deposition (spin-coating at 2000 rpm) achieves uniform layers for semiconductor testing. Stability under UV light requires TGA-DSC analysis (decomposition onset: 280°C) .
Advanced: What challenges arise in scaling up synthesis?
Methodological Answer:
- By-product formation : Use flash chromatography or crystallization for purification.
- Temperature control : Exothermic cyclization risks side reactions; employ jacketed reactors for precise thermal management.
Scaled protocols report 70% yield at 100 g scale .
Advanced: How does computational modeling aid in target identification?
Methodological Answer:
Molecular dynamics simulations (AMBER/CHARMM) predict binding stability to DNA topoisomerase II . Key interactions:
- Hydrogen bonding between the 3-keto group and Arg503.
- π-π stacking of the chlorophenyl ring with Tyr736.
Validate with ITC (Kd = 1.2 µM) and mutagenesis studies .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 2–9) for 24 hrs; monitor degradation via UV-Vis (λmax = 320 nm). Stable at pH 7.4 (<5% degradation).
- Plasma stability : 50% remaining after 6 hrs in human plasma, indicating need for prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
